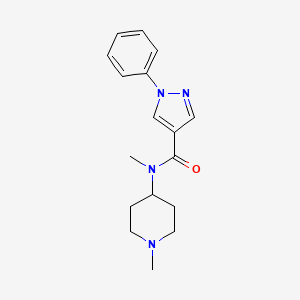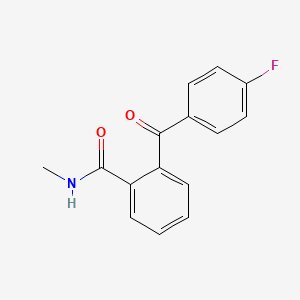![molecular formula C12H15ClN2O B7473399 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)
1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea, also known as CCPMU, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of urea derivatives and has been found to possess interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea involves its interaction with the GABA-A receptor. 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea binds to the receptor and enhances the inhibitory effect of GABA, which results in an overall decrease in neuronal excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used in the treatment of anxiety disorders.
Biochemical and Physiological Effects:
1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea has been found to have several interesting biochemical and physiological effects. In addition to its inhibitory effect on the GABA-A receptor, 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea has also been found to have an inhibitory effect on the voltage-gated sodium channels. This property of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea has been studied for its potential use in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea is its high purity and yield, which makes it suitable for use in lab experiments. However, one of the limitations of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea is its potential toxicity, which requires careful handling and storage.
Orientations Futures
There are several potential future directions for the study of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea. One area of research is in the development of new drugs based on the structure of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea. Another area of research is in the study of the potential use of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea in the treatment of other neurological disorders, such as epilepsy and schizophrenia. Additionally, the potential use of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea in the treatment of pain is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea involves the reaction between 2-chlorobenzylamine and cyclopropyl isocyanate in the presence of a catalyst. The resulting product is then treated with methyl isocyanate to obtain 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea. This method of synthesis has been reported to yield high purity and yield of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea.
Applications De Recherche Scientifique
1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea has been studied for its potential use in various scientific research applications. One of the major areas of research is in the field of neuroscience. 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea has been found to have an inhibitory effect on the GABA-A receptor, which is involved in the regulation of neuronal excitability. This property of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea has been studied for its potential use in the treatment of anxiety and other neurological disorders.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-cyclopropyl-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-15(12(16)14-10-6-7-10)8-9-4-2-3-5-11(9)13/h2-5,10H,6-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIMNMZLPUJHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)
![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)





![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)
